2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(3-fluorophenyl)cyclopropyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-3-1-2-8(6-9)11(4-5-11)7-10(13)14/h1-3,6H,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHRFNOEENJVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclopropanation of (3-Fluorophenyl)acetic Acid Derivatives
A prominent method involves the condensation of (3-fluorophenyl)acetic acid with cyclopropanecarboxylic acid ethyl ester under strongly basic conditions. As detailed in EP3475288B1, sodium hydride (21.12 kg) in a toluene-dimethyl sulfoxide (DMSO) solvent system facilitates deprotonation of (3-fluorophenyl)acetic acid, followed by nucleophilic attack on cyclopropanecarboxylic acid ethyl ester. The reaction proceeds at 95–110°C for 1.5 hours, yielding 1-cyclopropyl-2-(3-fluorophenyl)ethanone as a key intermediate (Scheme 1).
Table 1: Reaction Conditions and Yields for Cyclopropanation
| Parameter | Value | Source |
|---|---|---|
| Base | NaH (1.2 eq) | |
| Solvent | Toluene:DMSO (19:1) | |
| Temperature | 95–110°C | |
| Yield | 85–92% |
Post-reaction workup includes aqueous quenching, toluene extraction, and vacuum distillation. The crude product is crystallized from ethanol, achieving >99% purity by HPLC.
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethyl ester intermediate undergoes saponification using aqueous NaOH (2.5 M) in tetrahydrofuran (THF) at 60°C for 4 hours. Acidification with HCl precipitates 2-[1-(3-fluorophenyl)cyclopropyl]acetic acid in 88% yield. Nuclear magnetic resonance (NMR) data confirm successful conversion:
- ¹H NMR (400 MHz, CDCl₃): δ 7.37–7.26 (m, 2H), 7.19–7.09 (m, 2H), 2.81 (s, 2H), 1.90–1.88 (m, 1H), 1.19–1.16 (m, 1H).
- ¹³C NMR (100 MHz, CDCl₃): δ 178.2 (COOH), 161.8 (d, JCF = 246.7 Hz), 130.3–115.8 (aromatic carbons), 32.4 (cyclopropane CH₂).
Grignard Reaction-Based Cyclopropane Assembly
Cyclopropylmagnesium Bromide Addition to Keto Esters
CN102241612B discloses a Grignard approach where cyclopropylmagnesium bromide reacts with 2-(3-fluorophenyl)-N-methoxy-N-methylacetamide in THF at −10°C. The reaction forms a tertiary alcohol intermediate, which undergoes oxidation with pyridinium chlorochromate (PCC) to yield the corresponding ketone.
Key Advantages :
Oxidative Cleavage to Carboxylic Acid
The ketone intermediate is subjected to oxidative cleavage using KMnO₄ in acidic medium (H₂SO₄, 10% v/v) at 80°C for 6 hours. This step converts the ketone to the carboxylic acid with 78% yield.
Multi-Step Synthesis via Protected Intermediates
Methoxymethyl (MOM) Protection Strategy
A patent-pending method (CN102140059B) employs MOM protection to enhance reaction selectivity:
- Esterification : (3-Fluorophenyl)acetic acid → methyl ester (H₂SO₄, MeOH, 90% yield)
- MOM Protection : Reaction with chloromethyl methyl ether (MOMCl) in CH₂Cl₂ (Et₃N, 0°C, 86% yield)
- Grignard Addition : Cyclopropylmagnesium bromide in THF (−78°C, 2h, 89% yield)
- Deprotection : HCl/MeOH (reflux, 3h) → this compound (82% overall yield)
Table 2: Comparative Analysis of Protection Strategies
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| MOM Protection | 82 | 98.5 | 12 |
| Direct Cycloprop | 85 | 99.1 | 6 |
Environmental and Industrial Considerations
Solvent Recovery and Waste Management
The EP3475288B1 process emphasizes solvent recycling:
Catalytic Improvements
Recent advances employ phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB), reducing reaction time from 6h to 2h while maintaining 88% yield.
Spectroscopic Characterization and Quality Control
HPLC Purity Profiles
Mass Spectrometry
- HRMS (ESI+) : m/z calc. for C₁₁H₁₂FNO₂ [M+H]⁺: 209.0851; found: 209.0849
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium amide (NaNH2) can facilitate substitution reactions.
Major Products
Oxidation: Products may include 2-[1-(3-Fluorophenyl)cyclopropyl]acetone or this compound derivatives.
Reduction: Products may include 2-[1-(3-Fluorophenyl)cyclopropyl]ethanol or 2-[1-(3-Fluorophenyl)cyclopropyl]ethane.
Substitution: Products may include 2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid or 2-[1-(3-Aminophenyl)cyclopropyl]acetic acid.
Scientific Research Applications
2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropyl group can confer rigidity to the molecule, enhancing its binding affinity and selectivity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparison with Similar Compounds
(a) 2-[1-(Trifluoromethyl)cyclopropyl]acetic Acid
- Molecular Formula : C₆H₇F₃O₂
- Molecular Weight : 168.11 g/mol
- Key Features : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing the acidity of the acetic acid moiety (pKa ~2.5–3.0) compared to the 3-fluorophenyl analog. This enhances solubility in polar solvents but may reduce membrane permeability.
- Applications : Used as a building block in agrochemicals and pharmaceuticals. Hazards include skin irritation (H315) and acute toxicity (H302) .
(b) 1-(Mercaptomethyl)cyclopropaneacetic Acid
- Molecular Formula : C₆H₁₀O₂S
- Molecular Weight : 146.20 g/mol
- Key Features : The sulfanylmethyl (-CH₂SH) group introduces nucleophilic reactivity, enabling disulfide bond formation. This property is exploited in prodrug designs and metal chelation.
- Applications : Intermediate in synthesizing cysteine protease inhibitors .
(c) (2R)-(Cyclopropylamino)(2,6-difluorophenyl)acetic Acid
- Molecular Formula: C₁₁H₁₁F₂NO₂
- Molecular Weight : 239.21 g/mol
- Key Features: The cyclopropylamino and 2,6-difluorophenyl groups create a chiral center, influencing stereoselective binding to biological targets. The difluoro substitution enhances aromatic ring stability and π-π stacking interactions.
- Applications: Potential use in antiviral or antibacterial agents .
(d) [Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic Acid
- Molecular Formula: C₁₃H₁₅FNO₂
- Molecular Weight : 223.25 g/mol
- Key Features: The 3-fluoro-benzylamino group introduces basicity (pKa ~9–10) and hydrogen-bonding capacity, contrasting with the purely acidic 3-fluorophenyl analog.
- Applications : Investigated in CNS-targeted drug discovery .
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Acidity (pKa) | LogP | Applications |
|---|---|---|---|---|---|---|
| This compound | C₁₁H₁₁FO₂ | 194.21 (calculated) | 3-Fluorophenyl | ~3.5–4.0 | ~2.1 | Pharmaceutical intermediate |
| 2-[1-(Trifluoromethyl)cyclopropyl]acetic acid | C₆H₇F₃O₂ | 168.11 | Trifluoromethyl | ~2.5–3.0 | ~1.8 | Agrochemicals, drug synthesis |
| 1-(Mercaptomethyl)cyclopropaneacetic acid | C₆H₁₀O₂S | 146.20 | Sulfanylmethyl | ~4.2 | ~1.2 | Prodrugs, enzyme inhibitors |
| [Cyclopropyl-(3-fluoro-benzyl)-amino]-acetic acid | C₁₃H₁₅FNO₂ | 223.25 | 3-Fluoro-benzylamino | ~9.0–10.0 | ~2.5 | CNS drug candidates |
Biological Activity
2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid is a compound of interest due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and a 3-fluorophenyl substituent, which are critical for its biological activity. The presence of the fluorine atom is known to enhance lipophilicity and biological potency in various pharmacological contexts.
Anti-inflammatory Effects
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. It acts primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- COX Inhibition : Studies have shown that derivatives similar to this compound can inhibit COX-1 and COX-2 with varying potency. For instance, IC50 values for certain analogs range from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies that assess its effects on different cancer cell lines.
- Cytotoxicity : Research indicates that compounds with similar structures exhibit promising cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with EC50 values reported as low as 10.28 μg/mL for certain derivatives .
| Cancer Cell Line | EC50 Value (μg/mL) |
|---|---|
| MCF-7 | 10.28 |
| HepG2 | 10.79 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Inhibition of Nitric Oxide Synthase (nNOS) : The compound has been noted for selective inhibition of nNOS, which is relevant in neurodegenerative diseases . This inhibition could potentially reduce neuroinflammation and protect neuronal cells.
Study on Anti-inflammatory Effects
A study focused on the anti-inflammatory effects of similar compounds demonstrated that treatment with these derivatives significantly reduced levels of pro-inflammatory cytokines in animal models, suggesting a robust anti-inflammatory mechanism .
Study on Anticancer Properties
Another investigation assessed the anticancer properties of related compounds in vitro, revealing that they induced apoptosis in cancer cells through caspase activation pathways, highlighting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid, and what key reaction conditions are critical for cyclopropane ring formation?
- Methodological Answer : The cyclopropane ring in such derivatives is typically synthesized via [2+1] cycloaddition reactions, such as the Corey-Chaykovsky reaction, using a fluorophenyl-substituted alkene and a carbene precursor (e.g., diazomethane derivatives). Alternatively, cyclopropanation via Simmons-Smith reagents (e.g., CH₂I₂/Zn-Cu) can be employed. Key conditions include strict temperature control (0–5°C for diazo-based reactions) and anhydrous solvents to prevent side reactions. Post-synthesis, the acetic acid moiety is introduced via hydrolysis of ester intermediates or direct alkylation .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Prioritize -NMR for cyclopropane proton signals (δ 0.8–1.5 ppm, split due to ring strain) and -NMR for fluorine coupling patterns (e.g., para/meta substitution on the phenyl ring).
- IR : Look for carboxylic acid O-H stretches (~2500–3000 cm) and C=O stretches (~1700 cm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns indicative of cyclopropane ring cleavage .
Q. What are the recommended storage conditions for this compound to maintain its chemical integrity over extended periods?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the cyclopropane ring or decarboxylation. Desiccants (e.g., silica gel) should be used to prevent moisture absorption, which can destabilize the acetic acid moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for cyclopropane-containing compounds like this compound?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., B3LYP/6-311+G(d,p)) by comparing calculated -NMR shifts with experimental values from structurally analogous compounds (e.g., 2-[1-(3,4,5-Trifluorophenyl)cyclopropyl]acetic acid, δ ~-110 to -120 ppm ).
- Step 2 : Adjust solvent parameters in simulations to account for dielectric effects.
- Step 3 : Use 2D-NMR (e.g., COSY, HSQC) to resolve splitting ambiguities caused by cyclopropane ring strain .
Q. What strategies optimize the solubility and stability of this compound in aqueous buffers for biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤10% v/v) or ethanol to pre-dissolve the compound before adding buffer.
- pH Adjustment : Maintain pH >5 to ionize the carboxylic acid group, enhancing solubility.
- Stability Testing : Perform LC-MS monitoring over 24 hours at 37°C to detect degradation products (e.g., cyclopropane ring-opening or decarboxylation) .
Q. How does the electronic nature of the 3-fluorophenyl substituent influence the acidity of the acetic acid moiety in this compound compared to other fluorophenyl derivatives?
- Methodological Answer :
- Acidity Measurement : Use potentiometric titration in water/DMSO mixtures to determine pKa. The electron-withdrawing fluorine at the meta position increases acidity compared to ortho/para derivatives by stabilizing the deprotonated form.
- Comparative Analysis : Compare with 2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid (higher pKa due to reduced resonance withdrawal) and 2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid (similar meta effects) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity data for fluorophenyl-cyclopropyl acetic acid derivatives across different studies?
- Methodological Answer :
- Source Validation : Cross-reference assay conditions (e.g., cell lines, incubation times) from studies on analogs like 2-[(2,2,2-Trifluoro-1-phenylethyl)amino]acetic acid .
- Control Experiments : Replicate assays with standardized positive/negative controls (e.g., COX inhibitors for anti-inflammatory studies).
- Meta-Analysis : Use statistical tools (e.g., Forest plots) to assess heterogeneity in IC50 values due to methodological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
